Isothiazol-5-ylmethanesulfonyl chloride
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Overview
Description
Isothiazol-5-ylmethanesulfonyl chloride: is an organic compound that belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Methanesulfonic Acid: One common method involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. .
Chlorination of Methyl Thiocyanate: Another method involves the chlorination of methyl thiocyanate, which can also yield methanesulfonyl chloride.
Industrial Production Methods: Industrial production of isothiazol-5-ylmethanesulfonyl chloride often involves large-scale chlorination processes, utilizing thionyl chloride or phosgene as chlorinating agents. These processes are optimized for high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isothiazol-5-ylmethanesulfonyl chloride can undergo oxidation reactions, often resulting in the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide or other reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Nucleophiles: Nucleophiles like amines, alcohols, and thiols can react with this compound under appropriate conditions.
Major Products Formed:
Sulfonic Acids: Formed through oxidation reactions.
Sulfonamides: Formed through reduction reactions.
Substituted Isothiazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Isothiazol-5-ylmethanesulfonyl chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification due to its ability to react with thiol groups in proteins .
Industry: In the industrial sector, this compound is used in the production of biocides, preservatives, and other specialty chemicals .
Mechanism of Action
The mechanism of action of isothiazol-5-ylmethanesulfonyl chloride involves its ability to inhibit enzymes that contain thiol groups at their active sites. This inhibition occurs through the formation of mixed disulfides, which disrupt the normal function of the enzyme . This property makes it effective as an antimicrobial agent, as it can inhibit the growth of bacteria and fungi by targeting essential enzymes .
Comparison with Similar Compounds
Methylisothiazolinone: Another isothiazole derivative used as a biocide.
Chloromethylisothiazolinone: Similar in structure and used in combination with methylisothiazolinone as a preservative.
Benzisothiazolinone: Used as a biocide and preservative in various applications.
Uniqueness: Isothiazol-5-ylmethanesulfonyl chloride is unique due to its specific reactivity with thiol groups, making it particularly useful in enzyme inhibition studies and the development of antimicrobial agents. Its ability to undergo various chemical reactions also makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C4H4ClNO2S2 |
---|---|
Molecular Weight |
197.7 g/mol |
IUPAC Name |
1,2-thiazol-5-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO2S2/c5-10(7,8)3-4-1-2-6-9-4/h1-2H,3H2 |
InChI Key |
TYLQMXXKBPCODZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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